molecular formula C31H42N8O6 B12733414 Phenylalanyl-glycyl-prolyl-phenylalanyl-arginine CAS No. 53807-05-9

Phenylalanyl-glycyl-prolyl-phenylalanyl-arginine

Cat. No.: B12733414
CAS No.: 53807-05-9
M. Wt: 622.7 g/mol
InChI Key: MHGIZRIARZNIBU-QORCZRPOSA-N
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Description

Phenylalanyl-glycyl-prolyl-phenylalanyl-arginine is an oligopeptide composed of five amino acids: phenylalanine, glycine, proline, phenylalanine, and arginine. . Oligopeptides play crucial roles in various biological processes, including signaling, regulation, and structural functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenylalanyl-glycyl-prolyl-phenylalanyl-arginine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group is removed from the N-terminus of the anchored amino acid.

    Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the deprotected amino acid on the resin.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the free peptide.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Phenylalanyl-glycyl-prolyl-phenylalanyl-arginine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of cyclic peptides through disulfide bonds, while substitution can yield modified peptides with altered sequences .

Scientific Research Applications

Phenylalanyl-glycyl-prolyl-phenylalanyl-arginine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of phenylalanyl-glycyl-prolyl-phenylalanyl-arginine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenylalanyl-glycyl-prolyl-phenylalanyl-arginine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry highlight its significance .

Properties

CAS No.

53807-05-9

Molecular Formula

C31H42N8O6

Molecular Weight

622.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C31H42N8O6/c32-22(17-20-9-3-1-4-10-20)27(41)36-19-26(40)39-16-8-14-25(39)29(43)38-24(18-21-11-5-2-6-12-21)28(42)37-23(30(44)45)13-7-15-35-31(33)34/h1-6,9-12,22-25H,7-8,13-19,32H2,(H,36,41)(H,37,42)(H,38,43)(H,44,45)(H4,33,34,35)/t22-,23-,24-,25-/m0/s1

InChI Key

MHGIZRIARZNIBU-QORCZRPOSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

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